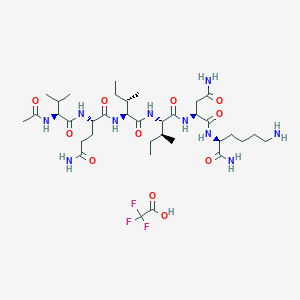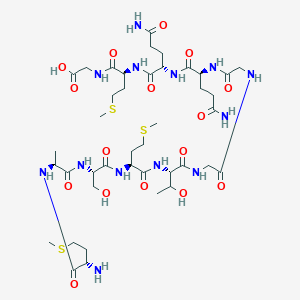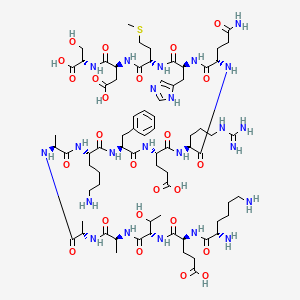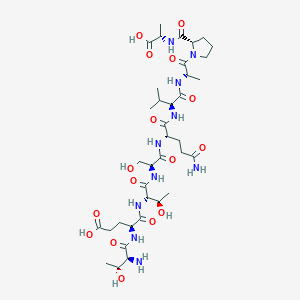
CMD178
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CMD178 is a lead peptide that consistently reduced the expression of Foxp3 and STAT5 induced by IL-2/s IL-2Rα signaling. CMD178 also is an inhibitor of STAT5 and inhibit Treg cell development.
Wissenschaftliche Forschungsanwendungen
Interdisciplinary Research in Practice at CMD
CMD, Uppsala University Center for Human-Computer Studies, showcases interdisciplinary research integrating psychology, computer science, systems analysis, physics, ergonomics, medicine, and dentistry. This unique confluence of disciplines leads to the development of new theories, methods, and techniques, specifically in the domain of human-computer interaction and its application in various scientific fields (Sandblad, 1997).
Development of Effectiveness Guidance Documents for Comparative Effectiveness Research
The Center for Medical Technology Policy (CMTP) has developed a stakeholder-driven process for creating Effectiveness Guidance Documents (EGDs). These documents provide specific recommendations for designing comparative effectiveness research (CER) studies in various fields, including oncology, cardiology, wound care, and genomics. This approach, which involves comprehensive stakeholder engagement, aims to generate evidence for post-regulatory decision-makers in line with Patient-Centered Outcomes Research Institute's (PCORI) objectives (Tiglao et al., 2011).
Nonclinical statistical applications cover a wide range of scientific studies outside of clinical trials, especially in the pharmaceutical industry. These include discovery/pharmacology/-omics, drug safety/toxicology, and chemistry, manufacturing, and controls (CMC). The statistical methods applied in these areas are crucial throughout the drug development process, from chemical identification to the formulation of drug products (Altan & Kolassa, 2019).
STAT1 Mutations in Autosomal Dominant Chronic Mucocutaneous Candidiasis
Research on chronic mucocutaneous candidiasis (CMC) has identified heterozygous missense mutations in the coiled-coil domain of STAT1 in affected patients. This mutation leads to defective Th1 and Th17 responses, which may explain increased susceptibility to fungal infection. This insight is crucial for understanding the genetic underpinnings of immunodeficiency diseases (van de Veerdonk et al., 2011).
Computer-Mediated Communication in Scientific Work
A study focusing on computer-mediated communication (CMC) among scientists across various disciplines revealed that CMC is central to both professional and research-related aspects of scientific work. This research highlights the role of e-mail in integrating scientists into professional networks and its positive association with scientific productivity and collaboration (Walsh et al., 2000).
Eigenschaften
Molekularformel |
C₄₆H₅₉N₉O₇ |
|---|---|
Molekulargewicht |
850.03 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






